molecular formula C9H11NO2 B184481 3-methoxy-N-methylbenzamide CAS No. 35129-32-9

3-methoxy-N-methylbenzamide

Cat. No. B184481
CAS RN: 35129-32-9
M. Wt: 165.19 g/mol
InChI Key: QCUZSRZQGYWQHC-UHFFFAOYSA-N
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Description

3-methoxy-N-methylbenzamide (MMB) is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. MMB is a benzamide derivative that has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions.

Mechanism Of Action

The mechanism of action of 3-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. By inhibiting PDE4, 3-methoxy-N-methylbenzamide was able to reduce inflammation in a mouse model of arthritis.

Biochemical And Physiological Effects

3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-methoxy-N-methylbenzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-methoxy-N-methylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using 3-methoxy-N-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-methoxy-N-methylbenzamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-methylbenzamide and its potential side effects. Finally, the development of new synthesis methods for 3-methoxy-N-methylbenzamide may allow for the production of larger quantities of the compound, making it more accessible for future research.

Synthesis Methods

The synthesis of 3-methoxy-N-methylbenzamide involves the use of various methods, including palladium-catalyzed coupling reactions. In one study, 3-methoxy-N-methylbenzamide was synthesized through the coupling of 3-methoxyaniline and methyl 3-bromobenzoate using palladium acetate and triphenylphosphine as catalysts. The reaction was performed in the presence of potassium carbonate and dimethylformamide as a solvent. The resulting 3-methoxy-N-methylbenzamide compound was purified using column chromatography, resulting in a yield of 68%.

Scientific Research Applications

3-methoxy-N-methylbenzamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3-methoxy-N-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUZSRZQGYWQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356212
Record name 3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-methylbenzamide

CAS RN

35129-32-9
Record name 3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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